(3,4-Dichloro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring substituted with dichloro and fluorophenyl groups, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives and appropriate chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE: A similar compound with one less chlorine atom, which may exhibit different chemical and biological properties.
(4-BENZYL-1-PIPERAZINYL)(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: Another related compound with a benzyl group instead of a fluorophenyl group, leading to variations in its reactivity and applications.
Uniqueness
The uniqueness of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C19H15Cl2FN2OS |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
(3,4-dichloro-1-benzothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H15Cl2FN2OS/c20-14-2-1-3-15-16(14)17(21)18(26-15)19(25)24-10-8-23(9-11-24)13-6-4-12(22)5-7-13/h1-7H,8-11H2 |
InChI Key |
HRKYDGXSXXZZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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